molecular formula C14H16O B067551 2-Isopropyl-7-methoxynaphthalene CAS No. 189366-72-1

2-Isopropyl-7-methoxynaphthalene

Cat. No. B067551
M. Wt: 200.28 g/mol
InChI Key: VDFYPHWZMBKUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-7-methoxynaphthalene, also known as musk ketone, is a synthetic fragrance compound that has been widely used in the perfume and cosmetics industry. It is a colorless or pale yellow liquid with a musky odor that resembles the natural musk secreted by the musk deer. In recent years, there has been a growing interest in the scientific research application of musk ketone due to its unique chemical properties and potential therapeutic effects.

Mechanism Of Action

The mechanism of action of 2-Isopropyl-7-methoxynaphthalene ketone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been found to interact with the adenosine A2A receptor, which is involved in the regulation of inflammation and pain. Additionally, 2-Isopropyl-7-methoxynaphthalene ketone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.

Biochemical And Physiological Effects

Musk ketone has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, 2-Isopropyl-7-methoxynaphthalene ketone has been shown to reduce inflammation and pain in animal models of arthritis and asthma. It has also been found to have a neuroprotective effect, protecting neurons from oxidative stress and apoptosis.

Advantages And Limitations For Lab Experiments

Musk ketone has several advantages as a research tool. It is readily available and relatively inexpensive, making it a cost-effective option for laboratory experiments. Additionally, its unique chemical properties make it a useful tool for studying various biological processes, including inflammation, pain, and neuroprotection. However, 2-Isopropyl-7-methoxynaphthalene ketone also has some limitations. It has a strong 2-Isopropyl-7-methoxynaphthaleney odor, which can interfere with some experiments. Additionally, it has been shown to have some cytotoxic effects at high concentrations, which may limit its use in some applications.

Future Directions

There are several potential future directions for research on 2-Isopropyl-7-methoxynaphthalene ketone. One area of interest is the development of new antimicrobial agents based on 2-Isopropyl-7-methoxynaphthalene ketone. Additionally, there is growing interest in the use of 2-Isopropyl-7-methoxynaphthalene ketone as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is potential for the development of new anti-inflammatory and analgesic agents based on the chemical structure of 2-Isopropyl-7-methoxynaphthalene ketone.
Conclusion
In conclusion, 2-Isopropyl-7-methoxynaphthalene ketone is a synthetic fragrance compound with a wide range of scientific research applications. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, as well as anti-inflammatory and analgesic effects. While 2-Isopropyl-7-methoxynaphthalene ketone has several advantages as a research tool, it also has some limitations. However, there is potential for the development of new therapeutic agents based on the chemical structure of 2-Isopropyl-7-methoxynaphthalene ketone.

Synthesis Methods

The synthesis of 2-Isopropyl-7-methoxynaphthalene ketone involves the reaction of 2-naphthol with isopropyl alcohol in the presence of sulfuric acid and subsequent methylation with dimethyl sulfate. The reaction yields 2-isopropyl-7-methoxynaphthalene as a major product, which can be further purified by distillation or chromatography.

Scientific Research Applications

Musk ketone has been extensively studied for its various scientific research applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, 2-Isopropyl-7-methoxynaphthalene ketone has been shown to have anti-inflammatory and analgesic effects, which may be useful in the treatment of inflammatory diseases such as arthritis and asthma.

properties

CAS RN

189366-72-1

Product Name

2-Isopropyl-7-methoxynaphthalene

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-methoxy-7-propan-2-ylnaphthalene

InChI

InChI=1S/C14H16O/c1-10(2)12-5-4-11-6-7-14(15-3)9-13(11)8-12/h4-10H,1-3H3

InChI Key

VDFYPHWZMBKUJY-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C=CC(=C2)OC

synonyms

Naphthalene, 2-methoxy-7-(1-methylethyl)- (9CI)

Origin of Product

United States

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